Methyl glycyrrhizate

Description

Origin and Context within Glycyrrhiza Species

Glycyrrhizic acid is primarily extracted from the dried rhizome and root portions of perennial leguminous plants belonging to the genus Glycyrrhiza, particularly Glycyrrhiza glabra L., which is native to southern Europe and Central Asia, and Glycyrrhiza uralensis Fisch. europa.eucabidigitallibrary.orgwikipedia.org. Other Glycyrrhiza species also contain this compound. Glycyrrhiza glabra is considered the most important species within the genus and is widely distributed globally, including in Asia, Europe, Africa, and Australia. mdpi.com The presence of glycyrrhizic acid in the roots is a key characteristic of medicinal Glycyrrhiza species. typepad.com

Glycyrrhizic Acid (GA) as a Triterpenoid (B12794562) Saponin Precursor

Glycyrrhizic acid is classified as a triterpenoid saponin. ebi.ac.ukscbt.comnih.gov Triterpenoid saponins (B1172615) are a diverse group of compounds found in plants, consisting of a triterpene aglycone (a non-sugar component) attached to one or more sugar moieties. nih.govfrontiersin.orguobasrah.edu.iq

The biosynthesis of triterpenoids, including the aglycone of glycyrrhizic acid, begins with the mevalonate (B85504) (MVA) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). cabidigitallibrary.orguobasrah.edu.iq These five-carbon units condense to form farnesyl pyrophosphate (FPP), a 15-carbon precursor. cabidigitallibrary.orguobasrah.edu.iq Two molecules of FPP then combine to form the 30-carbon hydrocarbon squalene, which is subsequently epoxidized to 2,3-oxidosqualene (B107256). cabidigitallibrary.orguobasrah.edu.iq Cyclization of 2,3-oxidosqualene by specific enzymes, such as β-amyrin synthase, leads to the formation of various triterpene skeletons. nih.gov

In the case of glycyrrhizic acid, the triterpene aglycone is 18β-glycyrrhetinic acid (also known as enoxolone). ebi.ac.uknih.gov Glycyrrhetinic acid is an oleanane-type pentacyclic triterpenoid, derived from the cyclization of 2,3-oxidosqualene to β-amyrin, followed by oxidative modifications at specific positions, notably C-11 and C-30. cabidigitallibrary.orgnih.govoup.com Glycyrrhizic acid itself is formed by the glycosylation of glycyrrhetinic acid with two molecules of glucuronic acid attached at the C-3 hydroxyl group. cabidigitallibrary.orgnih.govnih.govnih.gov

Glycyrrhizic acid is considered the primary phytochemical and most abundant compound in Glycyrrhiza glabra root extract, often present at concentrations of 10–25% of the dry weight. mdpi.com

Methyl Glycyrrhizate: Structural Context as a Glycyrrhizic Acid Derivative

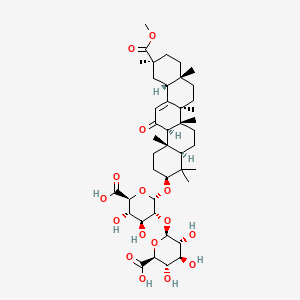

This compound is an ester derivative of glycyrrhizic acid. glpbio.commedchemexpress.comchemsrc.com Structurally, it is formed by the esterification of the carboxyl group of glycyrrhizic acid with a methyl group. glpbio.commedchemexpress.comchemsrc.com This means that one of the acidic hydroxyl groups, specifically the one on the glucuronic acid moiety or potentially the C-30 carboxyl group on the aglycone (though typically esterification occurs on the sugar carboxyl), is replaced by a methyl ester group (-COOCH₃). medchemexpress.com

While glycyrrhizic acid has the molecular formula C₄₂H₆₂O₁₆ and a molecular weight of approximately 822.9 g/mol , this compound has the molecular formula C₄₃H₆₄O₁₆ and a molecular weight of approximately 836.96 g/mol . nih.govmedchemexpress.commedchemexpress.comchemspider.com This difference in formula and molecular weight corresponds to the addition of a methyl group (-CH₃) and the loss of a hydrogen atom during the esterification process.

The structural relationship between glycyrrhizic acid and this compound can be visualized as follows:

Glycyrrhizic Acid Structure (Simplified Representation): Aglycone (Glycyrrhetinic Acid) - Glycosidic Linkage - Diglucuronide (with free carboxyl groups)

This compound Structure (Simplified Representation): Aglycone (Glycyrrhetinic Acid) - Glycosidic Linkage - Diglucuronide (with one or more carboxyl groups esterified with a methyl group)

Research findings sometimes detail the specific site of methyl esterification, often indicating it occurs on the carboxyl group of the glucuronic acid unit. medchemexpress.com

Here is a comparison of the molecular formulas and weights:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Glycyrrhizic Acid | C₄₂H₆₂O₁₆ | 822.94 chemspider.com |

| This compound | C₄₃H₆₄O₁₆ | 836.96 medchemexpress.com |

This structural modification influences the chemical properties of this compound compared to its parent compound, glycyrrhizic acid.

Synthetic Routes to Glycyrrhizic Acid and its Aglycones

Glycyrrhizic acid (GL) is primarily obtained through extraction from the roots of Glycyrrhiza glabra and Glycyrrhiza uralensis. researchgate.netresearchgate.netnih.gov The content of GL in licorice root can range from 2% to 24% of the dry weight. researchgate.netresearchgate.netnih.gov

Glycyrrhetinic acid (GA), the aglycone of glycyrrhizic acid, is mainly produced by the hydrolysis of GL. frontiersin.orgespublisher.comwikipedia.org This hydrolysis typically involves the cleavage of the glycosidic bond linking the glucuronic acid disaccharide to the C-3 position of the glycyrrhetinic acid core. Chemical methods for preparing GA from GL often involve acid-catalyzed hydrolysis. One method describes obtaining purified GA from a commercial monoammonium salt of glycyrrhizic acid using sulfuric acid in acetic acid, followed by acetylation and subsequent hydrolysis under alkaline conditions. google.com Another approach involves the extraction of glycyrrhizic acid from licorice extract using acetone (B3395972) in the presence of mineral acids, followed by precipitation as potassium salts and further purification. researchgate.net Hydrothermal hydrolysis of glycyrrhizic acid in subcritical water has also been shown to yield glycyrrhetinic acid and glycyrrhetinic acid 3-O-mono-β-d-glucuronide (GAMG). mdpi.com

While extraction and hydrolysis are the primary methods for obtaining GL and GA, chemical synthesis of GA is considered difficult and typically results in low yields. frontiersin.org Due to the complex chemical structure of GA, chemical synthesis presents significant challenges. frontiersin.org

Alternative strategies for producing GA, such as metabolic engineering in microorganisms like Saccharomyces cerevisiae, are being explored to overcome the limitations of extraction and chemical synthesis, including high costs and waste generation associated with chemical methods. frontiersin.org The biosynthetic pathway of GA in licorice plants has been defined, involving the mevalonate (MVA) pathway and a series of enzymatic steps catalyzed by enzymes like β-amyrin synthase and cytochrome P450 enzymes. frontiersin.org

Esterification Reactions for this compound Synthesis

This compound is an ester derivative. Esterification reactions targeting the carboxyl group at the C-30 position of the triterpene backbone are a common method for synthesizing glycyrrhetinic acid esters, including methyl glycyrrhetinate (B1240380). espublisher.commdpi.comresearchgate.nettandfonline.com Esterification can also occur at the hydroxyl group at the C-3 position, and simultaneous esterification at both the C-3 and C-30 positions is possible. mdpi.com

The synthesis of glycyrrhetinic acid methyl ester and ethyl ester has been achieved through esterification reactions between glycyrrhetinic acid and methanol (B129727) or ethanol, respectively. rsc.org These reactions typically involve contacting glycyrrhetinic acid with the alcohol in the presence of dehydrating agents like acyl chlorides or sulfuric acid. google.com

While the direct synthesis of this compound (glycyrrhizic acid methyl ester) from glycyrrhizic acid is not extensively detailed in the provided sources, the esterification of the free carboxylic acid groups on the glucuronic acid moieties of glycyrrhizic acid or the C-30 carboxyl group of the glycyrrhetinic acid core (if the glycosidic bond is cleaved) would lead to methyl ester derivatives. The synthesis of glycyrrhizic acid trimethyl ester has been reported, followed by further transformations. catalysis.com.ua This indicates that esterification of the carboxyl groups of glycycyrrhizic acid is chemically feasible.

Strategies for Chemical Modification and Derivatization of Glycyrrhizic Acid Backbone

The glycyrrhizic acid and glycyrrhetinic acid structures offer several positions for chemical modification, primarily focusing on the functional groups in the A, C, and E rings. mdpi.commdpi.com The most common targets for derivatization are the hydroxyl group at the C-3 position (Ring A), the α,β-unsaturated carbonyl function at C-11 (Ring C), and the carboxyl group at C-30 (Ring E). mdpi.comresearchgate.nettandfonline.commdpi.comnih.govfrontiersin.org Chemical strategies are predominantly employed for these modifications. frontiersin.org Polycyclic modifications often involve simultaneous changes to the A and E rings. mdpi.com

Glycosylation Modifications

Glycosylation, the attachment of sugar moieties, is a significant strategy for modifying glycyrrhetinic acid and glycyrrhizic acid. This process is catalyzed by UDP-glycosyltransferases (UGTs). mdpi.comfrontiersin.orgnih.govroyalsocietypublishing.orgresearchgate.net UGTs can facilitate the transfer of glucosyl moieties from activated sugar donors like UDP-glucose to the free hydroxyl group at C-3 and/or the carboxyl group at C-30 of glycyrrhetinic acid and glycyrrhizic acid. mdpi.comfrontiersin.orgnih.govroyalsocietypublishing.org

Research has identified specific microbial and plant UGTs capable of glycosylating GA and GL. For instance, Bs-YjiC from Bacillus subtilis 168 can transfer a glucosyl moiety to both the C-3 hydroxyl and C-30 carboxyl groups of GA and GL, and can further elongate the C-30 glucosyl chain. mdpi.comroyalsocietypublishing.org Another UGT from Bacillus subtilis, UGT109A3, has been shown to glycosylate both the C-3 hydroxyl and C-30 carboxyl groups of GA, yielding a diglucoside. frontiersin.orgnih.gov

Glycosylation can significantly enhance the water solubility of hydrophobic compounds like glycyrrhetinic acid. mdpi.comnih.gov For example, glycosylation of GA with Bs-YjiC resulted in glucosides with significantly increased water solubility compared to the parent compound. mdpi.com Enzymatic synthesis using UGTs coupled with sugar regeneration systems offers an efficient route to produce glycosylated derivatives. frontiersin.orgresearchgate.net

The following table illustrates the improvement in water solubility of GA upon glycosylation catalyzed by Bs-YjiC:

| Compound | Solubility (µM) | Fold Increase in Solubility |

| GA | 29 | 1 |

| Glucoside 1 | 58 | 2 |

| Glucoside 2 | 242 | ~8 |

| Glucoside 3 | 2022 | ~70 |

| Glucoside 4 | 98326 | ~3400 |

Amide and Amino Analog Derivations

Amide and amino derivatives of glycyrrhizic acid and glycyrrhetinic acid have been synthesized to explore their modified properties. researchgate.netnih.govmdpi.comtandfonline.comcatalysis.com.uaingentaconnect.comresearchgate.net Amide derivatives of glycyrrhetinic acid can be prepared by coupling the C-30 carboxyl group with various amines. mdpi.com

Amino acid derivatives of glycyrrhetinic acid have been synthesized, often involving the introduction of an amino group at C-3 and/or esterification at C-30 with amino acid fragments. mdpi.comtandfonline.com For glycyrrhizic acid, amino acid derivatives, also referred to as glycopeptides, are synthesized through coupling reactions using reagents such as N,N′-dicyclohexylcarbodiimide (DCC) in combination with N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt). researchgate.netnih.govcatalysis.com.uaingentaconnect.comresearchgate.net Various amino acids have been coupled to GL using these methods. researchgate.net

Aminoalkyl derivatives of glycyrrhetinic acid at the C-3 position have also been prepared to alter polarity. mdpi.com Conjugation of glycyrrhetinic acid with amino acids has been shown to influence biological activities. mdpi.comtandfonline.com

Functional Group Modifications at C-3 and C-30 Positions

The hydroxyl group at C-3 and the carboxyl group at C-30 are key sites for a wide range of chemical modifications on the glycyrrhetinic acid and glycyrrhizic acid scaffolds. frontiersin.orgresearchgate.nettandfonline.commdpi.comnih.govfrontiersin.org Modifications at these positions include esterification, oxidation, and the introduction of various functional groups such as amino groups and amino acid residues. researchgate.netnih.govespublisher.commdpi.comresearchgate.nettandfonline.comrsc.orgmdpi.comnih.govfrontiersin.orgingentaconnect.com

Simultaneous modification of both the C-3 hydroxyl and C-30 carboxyl groups is a common strategy to create derivatives with altered properties. rsc.orgmdpi.com For instance, esterification can be performed at both positions. Acetylation at the C-3 position is another reported modification. espublisher.comrsc.org The introduction of heterocyclic rings and amino-comprising alkyl groups at C-3 and C-30 is an area of ongoing research. researchgate.net The C-3 hydroxyl group can also be oxidized to a carbonyl group. rsc.org

Biotransformation Pathways of Glycyrrhizic Acid and Derivatives (e.g., Enzymatic Hydrolysis)

Glycyrrhizic acid undergoes significant biotransformation, particularly after oral administration. The primary metabolic pathway involves hydrolysis of the glycosidic bond by intestinal bacteria, leading to the formation of glycyrrhetinic acid (GA). wikipedia.orgresearchgate.netresearchgate.netjst.go.jpdrugbank.comnih.govmdpi.comjst.go.jp This enzymatic hydrolysis is mainly carried out by β-glucuronidases produced by various gut bacteria. researchgate.netjst.go.jpnih.govmdpi.comjst.go.jp

Different intestinal bacteria can produce different hydrolysis products. Some bacteria, such as Bacteroides J-37 and Eubacterium sp. GLH, can completely hydrolyze glycyrrhizic acid to glycyrrhetinic acid. researchgate.netjst.go.jpnih.govjst.go.jp Other bacteria, like Streptococcus LJ-22, primarily hydrolyze glycyrrhizic acid to glycyrrhetinic acid monoglucuronide (GAMG). researchgate.netjst.go.jpnih.govjst.go.jp GAMG can be an intermediate that is subsequently hydrolyzed to GA. researchgate.netmdpi.com

After absorption, glycyrrhetinic acid undergoes further biotransformation in the liver, including conjugation with glucuronic acid and sulfate (B86663) at the C-3 and C-30 positions. frontiersin.orgresearchgate.netdrugbank.com These conjugates can be transported into the bile and re-enter the intestine, where they can be deconjugated by bacterial enzymes, leading to enterohepatic recirculation. researchgate.netdrugbank.com

Beyond intestinal bacteria, other microorganisms can also biotransform glycyrrhetinic acid. For example, certain Aspergillus species have been shown to convert 18β-glycyrrhetinic acid to 3-oxo-18β-glycyrrhetinic acid. mdpi.com Biotransformation can also occur in plant suspension cultures, yielding novel glycosylated derivatives of glycyrrhetinic acid. mdpi.com

| Biotransformation Agent | Substrate | Primary Product(s) | Reference |

| Intestinal bacteria (general) | Glycyrrhizic Acid | Glycyrrhetinic Acid | wikipedia.orgresearchgate.netresearchgate.netdrugbank.commdpi.com |

| Streptococcus LJ-22 | Glycyrrhizic Acid | Glycyrrhetinic Acid Monoglucuronide (GAMG) | researchgate.netjst.go.jpnih.govjst.go.jp |

| Bacteroides J-37, Eubacterium sp. GLH | Glycyrrhizic Acid | Glycyrrhetinic Acid | researchgate.netjst.go.jpnih.govjst.go.jp |

| Liver (mammalian) | Glycyrrhetinic Acid | Glucuronide and Sulfate Conjugates | frontiersin.orgresearchgate.netdrugbank.com |

| Aspergillus species | Glycyrrhetinic Acid | 3-oxo-18β-Glycyrrhetinic Acid | mdpi.com |

| Glycyrrhiza glabra cell suspension culture | Glycyrrhetinic Acid | Novel Glucosides | mdpi.com |

Properties

Molecular Formula |

C43H64O16 |

|---|---|

Molecular Weight |

837 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(54)55-8)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)53)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,52,53)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,39+,40-,41-,42+,43+/m0/s1 |

InChI Key |

CAKDFKUXFMLCAR-UIOGXPPZSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)OC |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C |

Synonyms |

GAMME glycyrrhizic acid methyl ester methyl glycyrrhizate |

Origin of Product |

United States |

Mechanisms of Antioxidant Activity

Enhancement of Endogenous Antioxidant Defense Systems

Upregulation of Glutathione (B108866) (GSH) Synthesis and Levels

Glutathione (GSH) is a crucial intracellular thiol that plays a central role in detoxifying reactive oxygen species (ROS) and maintaining redox balance. Research indicates that compounds related to glycyrrhizic acid, such as glycyrrhetinic acid and monoammonium glycyrrhizinate, can influence GSH levels. For instance, studies on experimental inflammatory bowel disease in mice treated with glycyrrhetinate (B1240380) and glycyrrhetinic salts showed an increase in glutathione (GSH) concentration in the colon. google.com Monoammonium glycyrrhizinate has also been shown to increase glutathione expression through the activation of the KEAP1/Nrf2 signaling pathway in experiments involving drug-induced liver injury in mice. nih.gov Glutathione synthesis is primarily regulated by the enzyme glutamate-cysteine ligase (GCL), which is considered the rate-limiting enzyme, and glutathione synthetase (GS). nih.govtaylorandfrancis.com While GSH itself does not inhibit glutathione synthetase in vitro, its cellular content might regulate the enzyme's activity through mechanisms yet to be fully elucidated. taylorandfrancis.com

Induction of Nrf2, HO-1, and NQO1 Expression

The Nrf2-Keap1-ARE pathway is a major regulator of cellular defense against oxidative stress, controlling the expression of numerous antioxidant and phase II detoxification enzymes, including Heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). bioscientifica.comsci-hub.seresearchgate.net Activation of Nrf2 leads to its translocation into the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes, upregulating their transcription. bioscientifica.comsci-hub.se Compounds like glycyrrhetinic acid have been reported to defend against induced hepatotoxicity by activating Nrf2-associated HO-1 and NQO1. tandfonline.com Monoammonium glycyrrhizinate has also been shown to activate the KEAP1/Nrf2 signaling pathway, leading to increased expression of heme oxygenase-1 and DT-diaphorase. nih.gov This induction of Nrf2 and its downstream targets like HO-1 and NQO1 represents a significant mechanism by which Methyl glycyrrhizate and related compounds may exert their antioxidant and cytoprotective effects. sci-hub.seresearchgate.net

Mitigation of Oxidative Stress Markers (e.g., Lipid Peroxidation, MDA Formation)

Oxidative stress can lead to the damage of cellular components, including lipids, through a process called lipid peroxidation. Malondialdehyde (MDA) is a common end-product of lipid peroxidation and serves as a marker of oxidative damage. aaqr.orgscielo.brnwlifescience.com Preclinical studies indicate that compounds structurally related to this compound can mitigate the formation of these markers. For example, glycyrrhetinate and glycyrrhetinic salts have been shown to lower lipid peroxidase (MDA) levels. google.com Glycyrrhizic acid has also been reported to decrease MDA levels in liver cells. mdpi.com The reduction in MDA formation suggests that these compounds can protect against lipid damage induced by oxidative stress. science.gov

Enzyme Inhibition and Protein Interaction Studies

This compound and its related compounds have also been investigated for their ability to modulate enzyme activity and interact with proteins, contributing to their biological effects.

Selective and Competitive Enzyme Inhibition

Enzyme inhibition can occur through various mechanisms, including competitive inhibition, where the inhibitor competes with the substrate for binding to the enzyme's active site. ucl.ac.uklibretexts.org Studies have explored the enzyme inhibitory potential of glycyrrhizic acid and its analogues. For instance, glycyrrhizic acid and its analogues, including glycyrrhetinic acid, have been identified as selective and competitive inhibitors of kynurenine (B1673888) aminotransferase 2 (KAT2). researchgate.netdntb.gov.ua These compounds were found to be highly selective for KAT2 and competed with its substrate, kynurenine (KYN), without affecting other KAT isozymes. researchgate.netdntb.gov.ua Molecular docking studies suggested that these compounds bind to the same surface as the aromatic ring of KYN, indicating a competitive inhibition mechanism. researchgate.net Selective enzyme inhibition can be a key mechanism by which compounds exert specific biological effects by modulating particular biochemical pathways. scbt.comnih.gov

Data Table: Effects of Glycyrrhizic Acid and Analogues on KAT2 Inhibition

| Compound | KAT2 Inhibition Type | Selectivity (vs. other KAT isozymes) | Competitive with KYN |

| Glycyrrhizic Acid | Inhibitor | Highly selective | Yes |

| Glycyrrhetinic Acid | Inhibitor | Highly selective | Yes |

| Carbenoxolone | Inhibitor | Highly selective | Yes |

Note: This table summarizes findings regarding the inhibition of KAT2 by glycyrrhizic acid and its analogues based on preclinical research. researchgate.netdntb.gov.ua

Kynurenine Aminotransferase 2 (KAT2)

Kynurenine aminotransferase (KAT) enzymes, particularly KAT2 in brain tissues, are responsible for the conversion of kynurenine (KYN) to kynurenic acid (KYNA). KYNA is a neuroactive metabolite whose accumulation has been linked to neurological disorders like schizophrenia. Inhibiting KAT2 is considered a potential therapeutic strategy for managing such conditions. Glycyrrhizic acid and its analogues, including glycyrrhetinic acid and carbenoxolone, have been identified as selective and competitive inhibitors of KAT2. These compounds were shown to compete with the substrate KYN and exhibited inhibitory activity against human KAT2 researchgate.netresearchgate.netnih.govdntb.gov.ua. While this compound was not explicitly mentioned in the context of KAT2 inhibition in the search results, its close structural relationship to glycyrrhizic acid and glycyrrhetinic acid suggests a potential for similar activity, which warrants further investigation.

Data Table: KAT2 Inhibitory Activity of Glycyrrhizic Acid and Analogues

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Glycyrrhizic acid | 4.51 ± 0.20 | 10.42 ± 1.62 | Competitive |

| Glycyrrhetinic acid | 6.96 ± 0.37 | Not specified | Competitive |

| Carbenoxolone | 3.90 ± 0.37 | Not specified | Competitive |

Note: Data is for human KAT2 inhibition by glycyrrhizic acid and its analogues, not specifically this compound. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme involved in downregulating insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is considered a promising approach for the treatment of type 2 diabetes and obesity. Glycyrrhetinic acid has shown weak inhibitory activity against PTP1B. However, semisynthetic derivatives of glycyrrhetinic acid, including those with modified structures, have demonstrated more potent PTP1B inhibitory activity. For instance, certain indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives exhibited IC₅₀ values in the low micromolar range against PTP1B nih.govnih.gov. While this compound is a derivative of glycyrrhetinic acid, its specific inhibitory activity against PTP1B was not detailed in the provided search results. Studies on other glycyrrhetinic acid derivatives suggest that structural modifications can significantly influence PTP1B inhibitory potential.

Data Table: PTP1B Inhibitory Activity of Glycyrrhetinic Acid Derivatives

| Derivative Type | Example IC₅₀ Range (µM) |

| Indole-glycyrrhetinic acid derivatives | 2.5 - 10.1 |

| N-phenylpyrazole-glycyrrhetinic acid derivatives | 2.5 - 10.1 |

Note: Data is for semisynthetic glycyrrhetinic acid derivatives, not specifically this compound. nih.gov

α-Glucosidase

α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose, influencing postprandial blood glucose levels. Inhibitors of α-glucosidase are used clinically to manage type 2 diabetes. Studies have shown that glycyrrhetinic acid and its glycosides, including methyl glycyrrhetinate glycosides, possess significant α-glucosidase inhibitory activity nih.gov. Glycyrrhizic acid also showed inhibitory activity against α-glucosidase nih.gov. Methyl glycyrrhetinate glycosides demonstrated significant inhibitory activity with IC₅₀ values in the micromolar range, acting as non-competitive inhibitors nih.gov.

Data Table: α-Glucosidase Inhibitory Activity

| Compound | IC₅₀ (mM) | Inhibition Type |

| Methyl glycyrrhetinate glycoside (Compound 7) | 0.759 | Non-competitive |

| Methyl glycyrrhetinate glycoside (Compound 12) | 0.687 | Non-competitive |

| Glycyrrhetinic acid (Compound 1) | 0.465 | Non-competitive |

| Glycyrrhetinic acid (Compound 2) | 1.352 | Non-competitive |

| Glycyrrhizic acid (GL) | 2.085 | Non-competitive |

Note: Data includes methyl glycyrrhetinate glycosides and related compounds. nih.gov

Pin1 (for derivatives)

Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a role in various cellular processes, including cell cycle regulation and signal transduction, and is implicated in cancer development. While direct information on this compound's effect on Pin1 was not found, research on glycyrrhetinic acid derivatives has explored their potential as Pin1 inhibitors tandfonline.comscience.govscience.govresearchgate.net. Specific glycyrrhetinic acid derivatives have shown inhibitory effects on Pin1, highlighting the potential for modified structures to target this enzyme. The activity is often discussed in the context of the cytotoxic effects of these derivatives on cancer cells tandfonline.com.

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) is an enzyme that inactivates cortisol to cortisone, primarily in the kidneys, thereby protecting mineralocorticoid receptors from being activated by cortisol. Inhibition of 11β-HSD2 can lead to increased local cortisol concentrations and subsequent mineralocorticoid effects, contributing to conditions like pseudoaldosteronism. Glycyrrhizic acid and its metabolites, including glycyrrhetinic acid, are known competitive inhibitors of 11β-HSD2 researchgate.netresearchgate.netnih.govsigmaaldrich.comsemanticscholar.orgfrontiersin.org. Chronic high exposure to glycyrrhizic acid and its metabolites can cause systemic alterations possibly through this inhibition researchgate.net. Glycyrrhetinic acid has been reported to inhibit both 11β-HSD1 and 11β-HSD2, although some derivatives show selectivity researchgate.net. While this compound is a related compound, its specific inhibitory activity on 11β-HSD2 was not explicitly detailed in the search results, but its structural similarity to known inhibitors suggests potential activity.

Molecular Docking and Simulation Studies of Ligand-Protein Interactions

Molecular docking and simulation studies are computational techniques used to predict the binding affinity and interaction modes of small molecules (ligands) with target proteins. These studies provide insights into the potential mechanisms of action of compounds like this compound and its derivatives at a molecular level. Studies involving glycyrrhizic acid and glycyrrhetinic acid have utilized molecular docking to understand their interactions with various protein targets, including enzymes and receptors researchgate.netresearchgate.netbiotech-asia.orgbrieflands.comaging-us.comfrontiersin.orgdost.gov.ph. For example, molecular docking has been used to predict the binding of glycyrrhizic acid and its analogues to the active site of KAT2, suggesting a competitive inhibition mechanism researchgate.netresearchgate.net. Molecular docking studies have also explored the potential interactions of glycyrrhetinic acid with proteins like MAPK3, suggesting potential anti-cancer mechanisms aging-us.com. While specific molecular docking studies focusing solely on this compound were not prominently featured in the search results, studies on its parent compounds and derivatives provide a framework for understanding how this compound might interact with biological targets. These studies often involve analyzing binding energies and identifying key amino acid residues involved in the interactions biotech-asia.orgfrontiersin.orgdost.gov.ph.

Modulation of Gene and Protein Expression (beyond inflammatory context)

Beyond their effects on inflammatory pathways, glycyrrhizate compounds have been shown to modulate the expression of various genes and proteins. While many studies focus on the anti-inflammatory effects mediated through pathways like NF-κB and MAPK, some research indicates broader effects on gene and protein expression nih.govmdpi.com. For instance, glycyrrhizin (B1671929) has been shown to affect the expression of COX-2 and its downstream enzymes researchgate.net. Studies on glycyrrhetinic acid have also indicated modulation of protein levels related to apoptosis and cell signaling pathways in various cell lines nih.govnih.gov. While direct evidence for this compound specifically modulating gene and protein expression outside of an inflammatory context was not extensively found in the provided results, the activity of its closely related compounds suggests a potential for such effects. Research on glycyrrhetinic acid derivatives has explored their impact on protein expression in the context of their cytotoxic activities tandfonline.com.

Effects on Gap Junction Intracellular Communication (for Glycyrrhetinic Acid)

Glycyrrhetinic acid (GA) and its derivatives have been shown to inhibit gap junction intracellular communication (GJIC) in various animal and human cell types, including epithelial cells, fibroblasts, osteoblasts, hepatocytes, and astrocytes researchgate.netnih.govscience.govmdpi.com. This blockade of gap junction function occurs in a dose-dependent manner researchgate.netnih.gov.

The precise mechanism by which Glycyrrhetinic acid regulates GJIC is not fully understood, but research suggests it may involve alterations in the arrangement of connexon particles within gap junction plaques nih.govmtroyal.ca. Connexons, formed by connexin proteins (such as connexin43, Cx43), are the structural units of gap junction channels oup.com. Studies have indicated that while exposure to glycyrrhetinic acid derivatives may not impact protein synthesis or location, it appears to modify the packing of these connexon particles nih.govmtroyal.ca.

Furthermore, research in cultured rat neonatal cardiomyocytes suggests that 18β-glycyrrhetinic acid can induce time-dependent serine/threonine dephosphorylation and redistribution of connexin43 nih.govntu.edu.tw. The inhibitory effect on GJIC in these cells appears to involve Src-mediated tyrosine phosphorylation of Cx43 nih.govntu.edu.tw. Treatment with 18β-glycyrrhetinic acid increased the association between phosphorylated Src and Cx43, leading to tyrosine phosphorylation of Cx43 nih.govntu.edu.tw. This suggests a mechanism where Glycyrrhetinic acid influences the phosphorylation status and localization of key gap junction proteins like Cx43, thereby impacting intercellular communication.

Influence on Cellular Metabolism

Glycyrrhetinic acid has been observed to influence various aspects of cellular metabolism in preclinical studies. One well-documented mechanism involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) nih.govpatsnap.comfrontiersin.org. This enzyme is responsible for converting active cortisol into inactive cortisone. By inhibiting 11β-HSD2, Glycyrrhetinic acid can increase local concentrations of active cortisol, which in turn can affect various metabolic and immune pathways nih.govpatsnap.com. Elevated cortisol levels can interact with mineralocorticoid receptors, potentially leading to effects such as sodium retention and potassium excretion nih.govpatsnap.com.

More recent research has identified mitochondrial serine hydroxymethyltransferase 2 (SHMT2) as a target of Glycyrrhetinic acid nih.gov. SHMT2 is a mitochondrial enzyme involved in folate-mediated one-carbon metabolism nih.gov. Studies using chemical proteomics have shown that Glycyrrhetinic acid can bind to and inhibit the activity of SHMT2 both in vitro and in vivo nih.gov. This inhibition of SHMT2 by Glycyrrhetinic acid has been shown to restrict mitochondrial energy supplies nih.gov. This restriction occurs through the downregulation of mitochondrial oxidative phosphorylation (OXPHOS) and fatty acid β-oxidation nih.gov. Consequently, this can suppress processes that are highly dependent on mitochondrial energy, such as cancer cell proliferation and tumor growth nih.gov.

Glycyrrhetinic acid's influence on cellular metabolism may also involve the modulation of key signaling pathways. It has been found to interfere with pathways like NF-κB and MAPK, which play crucial roles in inflammation and cellular responses patsnap.comoup.com. While these pathways are involved in inflammatory processes, their modulation can also have downstream effects on cellular metabolic activities.

Interactive Data Tables:

Based on the text, here are some potential data points that could be presented in tables if specific quantitative data (concentrations, percentages of inhibition, etc.) were consistently available across multiple sources for direct comparison. Since the provided text offers more descriptive findings and mechanisms rather than comparable quantitative data points across different studies for this compound or its metabolites' direct effects on these specific mechanisms, a detailed comparative data table is not feasible based solely on the provided snippets. However, a conceptual representation of the findings can be outlined:

Table 1: Effects of Glycyrrhetinic Acid on Gap Junction Intracellular Communication (Conceptual)

| Cell Type | Observed Effect on GJIC | Proposed Mechanism(s) | Reference |

| Various (animal/human) | Inhibition | Dose-dependent blockade, Altered connexon packing | researchgate.netnih.gov |

| Rat Cardiomyocytes | Inhibition | Src-mediated tyrosine phosphorylation of Cx43, Cx43 dephosphorylation/redistribution | nih.govntu.edu.tw |

Table 2: Influence of Glycyrrhetinic Acid on Cellular Metabolism (Conceptual)

| Target/Pathway | Observed Effect | Consequence | Reference |

| 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) | Inhibition | Increased local cortisol levels | nih.govpatsnap.comfrontiersin.org |

| Mitochondrial SHMT2 | Binding and Inhibition of Activity | Restricted mitochondrial energy (OXPHOS, FAO) | nih.gov |

| NF-κB and MAPK pathways | Interference/Modulation | Downstream effects on cellular responses | patsnap.comoup.com |

Note: These tables are conceptual based on the descriptions in the text snippets. Actual data tables would require specific numerical results from research studies.

Advanced Analytical Methodologies for Characterization and Quantification of Methyl Glycyrrhizate

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the structural features and concentration of methyl glycyrrhizate. These techniques interact with the molecule using electromagnetic radiation, yielding spectra that serve as unique fingerprints and allow for quantitative analysis.

Infrared Spectroscopy (FT-IR) for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the structural elucidation of organic compounds by identifying the functional groups present in the molecule maas.edu.mmnih.govmdpi.com. FT-IR measures the vibrations of chemical bonds when exposed to infrared radiation, producing a spectrum with characteristic absorption bands at specific wavenumbers maas.edu.mmmdpi.com. These bands correspond to different types of molecular vibrations (stretching, bending) and are indicative of the functional groups present, such as hydroxyl, carbonyl, and methyl groups phcogj.commaas.edu.mm.

For this compound, FT-IR spectroscopy can provide confirmatory evidence for the presence of its key functional groups, including the ester carbonyl group, hydroxyl groups from the glycosidic moiety, and the triterpenoid (B12794562) skeleton mdpi.com. Comparing the FT-IR spectrum of a methyl glycycyrrhizate sample to that of a reference standard or analyzing the characteristic absorption bands can help confirm its identity and assess its purity mdpi.com. Shifts in characteristic peaks in the FT-IR spectrum can also indicate interactions or changes in the molecule, such as those occurring during micelle formation with other compounds mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivatives

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum upi.edu. This technique is useful for the quantitative analysis of compounds that absorb UV-Vis light due to the presence of chromophores (functional groups with delocalized electrons) upi.edu. While the triterpenoid structure of this compound itself may have limited UV absorption in the typical range, indirect methods and derivative spectrophotometry can be employed for its quantification, particularly when it interacts with chromogenic reagents researchgate.netresearchgate.netdntb.gov.ua.

One approach involves the reaction of glycyrrhizic acid or its salts (like diammonium glycyrrhizinate) with a cationic dye, such as methyl violet, in a buffer solution researchgate.netresearchgate.netdntb.gov.ua. This interaction forms supramolecular aggregates that exhibit distinct absorption peaks in the visible region, allowing for spectrophotometric determination researchgate.netresearchgate.netdntb.gov.ua. Dual-wavelength spectrophotometry, which measures the difference in absorbance at two wavelengths, can enhance the sensitivity and specificity of the method researchgate.netresearchgate.netdntb.gov.ua. For example, a method for determining diammonium glycyrrhizinate using methyl violet showed maximum positive absorption at 564 nm and sub-maximum negative absorption at 676 nm, with a linear range for determination researchgate.netresearchgate.netdntb.gov.ua.

UV-Vis spectrophotometry can also be used in conjunction with chromatographic techniques (e.g., HPLC-UV) for the quantification of this compound, where the compound is separated chromatographically and then detected by its UV absorption mdpi.com. However, the inherent UV absorption characteristics of glycyrrhizic acids can be weak, making direct UV spectrophotometric determination challenging in some cases mdpi.com.

Table 1: Summary of Spectroscopic Techniques for this compound Analysis

| Technique | Primary Application | Information Provided | Key Advantages |

| ¹H NMR | Structural Elucidation, Identification | Proton environments, connectivity, relative number of protons | Highly detailed structural information, non-destructive |

| qNMR | Purity Assessment, Quantification | Absolute quantification of analyte purity | Does not require a reference standard of the analyte |

| CIDNP | Mechanistic Studies | Insights into radical reaction pathways | Probes short-lived radical intermediates |

| FT-IR | Structural Elucidation | Identification of functional groups | Relatively quick, simple, non-destructive |

| UV-Vis Spectrophotometry | Quantification (often indirect or coupled) | Concentration of chromophoric species | Simple, inexpensive instrumentation (for direct methods) |

Table 2: Example ¹H NMR Chemical Shifts for a Glycyrrhizin (B1671929) Analog (Dipotassium Glycyrrhizinate)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-12 | 5.68 | s |

| Aromatic Protons (Internal Standard e.g., KHP) | 7.47–7.49, 7.58–7.60 | m |

| Aliphatic Protons | Various (upfield) | m |

Note: Chemical shifts can vary depending on the solvent and concentration. mdpi.com

Table 3: Example UV-Vis Spectrophotometric Data for Diammonium Glycyrrhizinate with Methyl Violet

| Feature | Wavelength (nm) | Molar Absorption Coefficient (L/mol·cm) |

| Maximum Positive Absorption | 564 | 2.77 × 10⁵ researchgate.netresearchgate.netdntb.gov.ua |

| Sub-maximum Negative Absorption | 676 | 1.53 × 10⁵ researchgate.netresearchgate.netdntb.gov.ua |

| Dual-wavelength Superposition | - | 4.28 × 10⁵ researchgate.netresearchgate.netdntb.gov.ua |

Table 4: Example FT-IR Absorption Bands and Corresponding Functional Groups

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1744 | Ester Carbonyl (C=O) phcogj.com |

| ~3300-3500 | Hydroxyl (O-H) |

| ~2850-3000 | C-H (Aliphatic) |

| ~1655 | C=C (Alkene) phcogj.com |

Note: Specific band positions can vary slightly depending on the compound and sample preparation. phcogj.com

Dual-Wavelength Superimposed Visible Spectrophotometry

Dual-wavelength superimposed visible spectrophotometry is an indirect method that has been explored for the determination of glycyrrhizic acid, a related compound to this compound, in samples like health foods researchgate.netdntb.gov.uaresearchgate.net. This technique relies on the reaction between the analyte (in this case, diammonium glycyrrhizinate, a salt of glycyrrhizic acid) and a cationic dye, such as methyl violet, in a buffer solution researchgate.netdntb.gov.uaresearchgate.net. In a Clark-Lubs buffer solution at pH 3.0, diammonium glycyrrhizinate transforms into glycyrrhizinate, which forms supramolecular aggregates with methyl violet through hydrogen bonding researchgate.netdntb.gov.uaresearchgate.net. This interaction induces changes in the absorption spectrum of the solution, resulting in characteristic positive and negative absorption peaks in the visible region researchgate.netdntb.gov.uaresearchgate.net.

For diammonium glycyrrhizinate, the maximum positive absorption occurs at 564 nm, and the sub-maximum negative absorption is observed at 676 nm researchgate.netdntb.gov.uaresearchgate.net. The dual-wavelength superposition method utilizes the sum of the absorbance at these two wavelengths, which shows a linear relationship with the concentration of the analyte within a certain range, offering higher sensitivity compared to single-wavelength methods researchgate.netresearchgate.net.

Research findings indicate that this method can achieve high sensitivity. For instance, the molar absorption coefficient for diammonium glycyrrhizinate using the dual-wavelength superposition method was reported as 4.28 × 10⁵ L/(mol·cm), which is significantly higher than that obtained by direct ultraviolet spectrophotometry researchgate.netdntb.gov.uaresearchgate.net. The linear range for diammonium glycyrrhizinate determination using this method was found to be 1.00–2.50 mg/L, with a correlation coefficient of 0.9997 and a detection limit of 0.54 mg/L researchgate.netdntb.gov.uaresearchgate.net. The method has shown good precision, with relative standard deviations consistently within 5% researchgate.netdntb.gov.uaresearchgate.net.

While the provided search results specifically detail the application of this method to diammonium glycyrrhizinate, the underlying principle of interaction with a chromogenic reagent and measurement at two wavelengths could potentially be explored for the analysis of this compound, considering its structural similarity to glycyrrhizic acid derivatives. However, specific studies applying this exact dual-wavelength superimposed visible spectrophotometry method directly to this compound were not found in the provided results.

Here is a summary of typical parameters for the dual-wavelength superimposed visible spectrophotometry method for diammonium glycyrrhizinate:

| Parameter | Value | Citation |

| Cationic Dye | Methyl Violet | researchgate.netdntb.gov.uaresearchgate.net |

| Buffer Solution | Clark-Lubs buffer | researchgate.netdntb.gov.uaresearchgate.net |

| pH | 3.0 | researchgate.netdntb.gov.uaresearchgate.net |

| Maximum Positive Absorption | 564 nm | researchgate.netdntb.gov.uaresearchgate.net |

| Sub-maximum Negative Absorption | 676 nm | researchgate.netdntb.gov.uaresearchgate.net |

| Dual-Wavelength Molar Absorption Coefficient | 4.28 × 10⁵ L/(mol·cm) | researchgate.netdntb.gov.uaresearchgate.net |

| Linear Range (Diammonium Glycyrrhizinate) | 1.00–2.50 mg/L | researchgate.netdntb.gov.uaresearchgate.net |

| Correlation Coefficient | 0.9997 | researchgate.netdntb.gov.uaresearchgate.net |

| Detection Limit | 0.54 mg/L | researchgate.netdntb.gov.uaresearchgate.net |

| Relative Standard Deviation | < 5% (n=6) | researchgate.netdntb.gov.uaresearchgate.net |

Chromatographic Separation and Detection Techniques

Chromatographic methods are widely used for the separation, identification, and quantification of this compound in complex mixtures. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for the analysis of this compound and related compounds researchgate.netmdpi.comsemanticscholar.org. HPLC allows for the separation of this compound from other components in a sample matrix based on its interaction with the stationary phase and the mobile phase composition. Various HPLC methods have been developed for the analysis of glycyrrhizic acid and its derivatives, including this compound researchgate.netmdpi.comsemanticscholar.org.

HPLC systems typically consist of a pump, an injector, a chromatographic column (stationary phase), and a detector mdpi.comsemanticscholar.org. For the analysis of glycyrrhizic acid and its analogs, reversed-phase HPLC is frequently employed, often using a C18 column mdpi.comsemanticscholar.org. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727) mdpi.comsemanticscholar.org. The mobile phase composition can be isocratic (constant composition) or gradient (varying composition over time) to optimize separation mdpi.comsemanticscholar.org.

Detection of this compound in HPLC is commonly performed using a UV or UV-Vis detector, as glycyrrhizic acid derivatives exhibit UV absorption mdpi.comsemanticscholar.org. The detection wavelength is typically in the UV range, such as 250 nm or 254 nm mdpi.comsemanticscholar.orgnih.gov. Diode Array Detectors (DAD) can also be used to obtain full UV spectra for peak identification and purity assessment nih.gov.

Research findings demonstrate the application of HPLC for the analysis of this compound. One study mentions the simultaneous determination of various glycyrrhizates, including this compound, using HPLC researchgate.net. Another study utilized HPLC coupled with a diode array detector (HPLC-DAD) for the quantitative characterization of this compound, among other components, in a traditional Chinese medicine formulation nih.gov. The chromatographic separation in this study was achieved using an acetonitrile-water system, with the addition of formic acid to improve ionization efficiency and peak shape nih.gov.

HPLC methods for glycyrrhizic acid and its derivatives have been validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) mdpi.comsemanticscholar.orgresearchgate.net. While specific validation data for this compound alone might vary, studies on related compounds like dipotassium (B57713) glycyrrhizinate and monoammonium glycyrrhizinate provide insights into typical performance characteristics. For instance, an HPLC-UV method for dipotassium glycyrrhizinate showed good linearity with a correlation coefficient of 0.9996 mdpi.com.

Here is a summary of typical HPLC parameters for the analysis of glycyrrhizic acid derivatives, which can be adapted for this compound:

| Parameter | Typical Conditions | Citation |

| Stationary Phase | Reversed-phase C18 column | mdpi.comsemanticscholar.org |

| Mobile Phase | Acetonitrile/Methanol and water/aqueous buffer | mdpi.comsemanticscholar.org |

| Mobile Phase Additive | Formic acid or Phosphoric acid (optional) | mdpi.comnih.gov |

| Detection | UV or UV-Vis detector | mdpi.comsemanticscholar.org |

| Detection Wavelength | 250 nm or 254 nm | mdpi.comsemanticscholar.orgnih.gov |

| Flow Rate | Typically around 0.7 - 1.0 mL/min | mdpi.comnih.gov |

| Column Temperature | Often maintained at a controlled temperature (e.g., 30°C) | mdpi.com |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) are planar chromatographic techniques used for the separation and identification of compounds, including this compound and related substances researchgate.netsemanticscholar.orgijcrt.org. TLC is a simpler and less expensive technique compared to HPLC, often used for qualitative analysis, screening, and method development. HPTLC is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility due to the use of smaller, more uniform stationary phase particles and more precise sample application and detection hptlc-association.orgub.edu.

In TLC and HPTLC, the stationary phase is typically a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate (glass, aluminum, or plastic) ijcrt.orghptlc-association.org. The sample is applied as spots or bands near one edge of the plate. The mobile phase, a solvent or mixture of solvents, is allowed to ascend the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases hptlc-association.org.

Detection of separated compounds on a TLC or HPTLC plate can be done by visualizing colored spots, using a UV lamp if the compounds are UV active, or by spraying with a chromogenic reagent that reacts with the compounds to produce colored spots hptlc-association.orgtandfonline.com. Densitometric scanning is used in HPTLC for quantitative analysis, where a densitometer measures the absorbance or fluorescence of the separated spots directly on the plate ijcrt.orgtandfonline.comresearchgate.net.

HPTLC methods have been developed and validated for the analysis of glycyrrhizic acid and other compounds in herbal extracts and formulations researchgate.netijcrt.orgresearchgate.net. These methods often involve the use of silica gel as the stationary phase and a mobile phase consisting of mixtures of solvents like toluene, ethyl acetate, formic acid, methanol, glacial acetic acid, and water in varying proportions researchgate.netijcrt.orgresearchgate.net. Detection is typically performed by densitometry in absorbance mode at a specific UV wavelength, such as 254 nm or 265 nm researchgate.netijcrt.orgresearchgate.net.

Research findings indicate the successful application of HPTLC for the quantitative estimation of glycyrrhizin, a compound structurally similar to this compound researchgate.netresearchgate.net. An HPTLC method for glycyrrhizic acid reported using silica gel G60 F254 plates and a mobile phase of toluene: ethyl acetate: formic acid (4.5:4.5:1 v/v/v), with densitometric analysis at 265 nm ijcrt.org. This method showed a good linear relationship with a correlation coefficient (r²) of 0.9923 in the concentration range of 300-900 ng/spot for glycyrrhizic acid ijcrt.org. Another HPTLC method for glycyrrhizin used a mobile phase of ethyl acetate: glacial acetic acid: methanol: water (6:2:2:1, v/v/v/v) and scanning at 254 nm, reporting linearity between 100-600 ng/spot with an r² of 0.998 researchgate.net.

While specific HPTLC methods focusing solely on this compound were not prominently detailed in the provided results, the successful application of HPTLC for the analysis of closely related glycyrrhizin derivatives suggests its potential for the characterization and quantification of this compound as well.

Here is a summary of typical HPTLC parameters for the analysis of glycyrrhizic acid derivatives:

| Parameter | Typical Conditions | Citation |

| Stationary Phase | Silica gel G60 F254 | ijcrt.orghptlc-association.org |

| Mobile Phase | Mixtures of solvents (e.g., Toluene, Ethyl acetate, Formic acid, Methanol, Glacial acetic acid, Water) | researchgate.netijcrt.orgresearchgate.net |

| Sample Application | Bands or spots using a sample applicator | ijcrt.orghptlc-association.orgtandfonline.com |

| Detection | Densitometry in absorbance mode | ijcrt.orgtandfonline.comresearchgate.net |

| Detection Wavelength | 254 nm or 265 nm | researchgate.netijcrt.orgresearchgate.net |

| Developing Distance | Typically 6-8 cm in HPTLC | hptlc-association.org |

Mass Spectrometry (MS) Coupled Techniques

Mass Spectrometry (MS) coupled with chromatographic techniques provides powerful tools for the identification, characterization, and quantification of this compound, offering high sensitivity and specificity. MS detects compounds based on their mass-to-charge ratio (m/z), providing structural information and enabling the analysis of complex samples.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a hyphenated technique that combines the high separation power of UPLC with the detection capabilities of MS semanticscholar.orgmdpi.com. UPLC uses smaller particle size stationary phases and higher mobile phase flow rates and pressures compared to conventional HPLC, resulting in faster separations, improved resolution, and increased sensitivity mdpi.comthermofisher.com. Coupling UPLC with MS allows for the detection and identification of analytes based on their chromatographic retention time and mass spectral data.

UPLC-MS is particularly useful for the analysis of complex biological or natural product samples where high sensitivity and selectivity are required. For the analysis of glycyrrhizic acid and related compounds, UPLC-MS methods have been developed mdpi.comnih.govscience.gov. These methods often utilize reversed-phase UPLC columns and mobile phases similar to those used in HPLC, followed by detection using a mass spectrometer mdpi.comnih.gov. Electrospray ionization (ESI) is a common ionization technique used in UPLC-MS for these types of compounds, operating in either positive or negative ion mode mdpi.comnih.gov. Tandem mass spectrometry (MS/MS) or multiple reaction monitoring (MRM) is often employed for enhanced selectivity and sensitivity, allowing for the targeted analysis of specific compounds by monitoring characteristic fragmentation patterns mdpi.comnih.gov.

Research findings illustrate the application of UPLC-MS for the analysis of glycyrrhizic acid. One study developed a UPLC-MS method for the determination of glycyrrhizic acid, among other compounds, in Beagle plasma for pharmacokinetic studies nih.gov. The method used a C18 column with a linear gradient of water-formic acid mixture and acetonitrile, and detection was performed using a tandem mass detector in selected ion monitoring or multiple reaction monitoring mode nih.gov. Another study employed UPLC-MS/MS for the quantitative analysis of multiple compounds, including glycyrrhizic acid, in rat plasma mdpi.com. This method used a C18 column, a mobile phase of acetonitrile and 0.1% formic acid in water, and detection by triple-quadrupole tandem mass spectrometry with ESI in positive and negative ionization modes mdpi.com.

While these studies focus on glycyrrhizic acid, the principles and methodologies are directly applicable to this compound due to their structural similarities. UPLC-MS offers a sensitive and specific approach for the characterization and quantification of this compound in various complex matrices.

Here is a summary of typical UPLC-MS parameters for the analysis of glycyrrhizic acid derivatives:

| Parameter | Typical Conditions | Citation |

| Stationary Phase | Reversed-phase C18 column | mdpi.comnih.gov |

| Mobile Phase | Acetonitrile and water/aqueous buffer (often with formic acid) | mdpi.comnih.gov |

| Flow Rate | Typically around 0.3 mL/min in UPLC | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode | mdpi.comnih.gov |

| Mass Analyzer | Triple-quadrupole or quadrupole time-of-flight (QTOF) | mdpi.comnih.govresearchgate.net |

| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | mdpi.comnih.gov |

Physicochemical Characterization of Formulations (e.g., Micelles)

Understanding the physicochemical properties of this compound within formulated systems like micelles is essential for predicting their behavior in various environments. Techniques such as Dynamic Light Scattering (DLS), Differential Scanning Calorimetry (DSC), Electron Microscopy (TEM, FESEM), and Fluorescence Spectroscopy are commonly utilized for this purpose.

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a widely used technique for determining the hydrodynamic size and size distribution of particles in colloidal dispersions, including micelles. ucd.ie It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. ucd.ie From these fluctuations, the diffusion coefficient of the particles is determined, which is then converted to a hydrodynamic radius using the Stokes-Einstein equation. ucd.ie DLS provides a z-average size and a polydispersity index (PDI), which indicates the width of the size distribution. A low PDI suggests a narrow size distribution and sample homogeneity. ucd.ie

Zeta potential measurements, often performed using the same DLS instrument, assess the electrical potential at the slipping plane of the particles. ucd.ieazonano.com This potential is indicative of the surface charge of the particles and is a key parameter for predicting colloidal stability. ucd.ie A high absolute zeta potential generally suggests greater electrostatic repulsion between particles, leading to enhanced stability and reduced aggregation. ucd.ie

In the context of glycyrrhizinate-based micelles, DLS has been used to characterize particle size and zeta potential. For example, studies on diammonium glycyrrhizinate (DG) micelles and baicalin-loaded DG micelles utilized DLS to measure these parameters. The results showed distinct particle size distributions and changes in zeta potential upon drug loading, indicating the formation and characteristics of the micelles. nih.gov DG micelles were found to be negatively charged due to the dissociation of glucuronic acid in DG. nih.gov The addition of baicalin (B1667713) increased the zeta potential, potentially due to shielding of the negative charge. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. rigaku.com It is a valuable tool for investigating the thermal properties of materials, including phase transitions such as melting, crystallization, glass transitions, and denaturation. rigaku.comformulationbio.comijlpr.com In the characterization of formulations, DSC can provide information about the physical state of the components (crystalline or amorphous), their compatibility, and the thermal stability of the formulation. formulationbio.com

For formulations containing this compound, DSC can be used to analyze the thermal behavior of the compound itself and its interactions within the formulation matrix, such as micelles. By observing changes in melting points, glass transition temperatures (Tg), or the presence of new thermal events, researchers can gain insights into the physical state of this compound within the micelle structure and assess potential interactions between the drug and the micelle components. formulationbio.comamericanpharmaceuticalreview.com DSC is also useful in optimizing processes like lyophilization by determining critical temperatures such as the glass transition temperature of the frozen solution (Tg'). ijlpr.comamericanpharmaceuticalreview.com

Electron Microscopy for Morphological Observation (TEM, FESEM)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM), provide direct visual information about the morphology, size, and structure of formulations like micelles. nih.govresearchgate.netresearchgate.netvpi2004.com

TEM works by transmitting a beam of electrons through a thin sample and creating an image from the scattered electrons. vpi2004.comhelmholtz-hzi.de It offers high resolution and is particularly useful for visualizing the internal structure and shape of nanoparticles and micelles. researchgate.netvpi2004.com FESEM, on the other hand, scans a focused electron beam across the surface of a sample and detects secondary or backscattered electrons. vpi2004.comhelmholtz-hzi.de FESEM provides high-resolution images of the surface morphology and topography. vpi2004.com

Both TEM and FESEM have been employed to observe the morphology of micelles. Studies have used these techniques to confirm the spherical shape of micelles and to visualize their size, which can be correlated with DLS data. researchgate.netresearchgate.net For instance, TEM and FESEM images of diammonium glycyrrhizinate micelles revealed spherical and rod-like structures, providing visual evidence of the micelle formation and morphology. nih.gov

Fluorescence Spectroscopy for Critical Micelle Concentration Determination

Fluorescence spectroscopy is a sensitive technique used to study the self-assembly of surfactants and determine their critical micelle concentration (CMC). nih.govrsc.orgresearchgate.net The CMC is the concentration above which surfactant molecules aggregate to form micelles. researchgate.net

This method typically involves using a fluorescent probe molecule, such as pyrene (B120774), which exhibits changes in its fluorescence properties depending on the polarity of its environment. nih.govnih.govresearchgate.net In an aqueous solution below the CMC, pyrene is primarily in a polar environment. As the surfactant concentration increases above the CMC, pyrene partitions into the hydrophobic core of the formed micelles, which is a less polar environment. nih.govresearchgate.net This change in environment leads to alterations in the fluorescence spectrum of pyrene, such as shifts in emission wavelengths or changes in fluorescence intensity ratios. nih.govnih.govresearchgate.net

By plotting a characteristic fluorescence parameter (e.g., the ratio of fluorescence intensity at two different wavelengths) against the logarithm of the surfactant concentration, a curve with a distinct change in slope is obtained. nih.govnih.gov The concentration at which this change in slope occurs is taken as the CMC. nih.govnih.gov This technique has been applied to determine the CMC of glycyrrhizinate derivatives, such as diammonium glycyrrhizinate, using pyrene as the fluorescent probe. nih.gov

Molecular and Cellular Mechanisms of Action in Preclinical Research

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory activity of glycyrrhizates, including methyl glycyrrhizate, is attributed to their influence on various components of the inflammatory cascade. Studies have indicated effects on cytokine and chemokine production, as well as the modulation of key enzymes involved in inflammation.

A significant aspect of the anti-inflammatory mechanism involves the ability of glycyrrhizates to regulate the production and secretion of pro-inflammatory cytokines and chemokines. These signaling molecules play crucial roles in initiating and propagating inflammatory responses.

Preclinical studies have demonstrated that glycyrrhizates can inhibit the expression and secretion of several key pro-inflammatory cytokines and chemokines. For instance, glycyrrhizin (B1671929) has been shown to downregulate the expression levels of TNF-α, IL-6, iNOS, and COX-2 in mice mdpi.com. In LPS-stimulated mouse endometrial epithelial cells, ammonium (B1175870) glycyrrhizinate considerably repressed LPS-induced TNF-α, IL-1β, NO, and PGE2 production and attenuated LPS-induced iNOS, COX-2, and TLR4 expression and NF-κB activation mdpi.com. Dipotassium (B57713) glycyrrhizinate, another derivative, reduced the expression of pro-inflammatory cytokines such as TNF-α, COX-2, IL-8, Irak-2, Nf-kB, and IL-1 in an in vivo experimental model of cutaneous wound healing mdpi.comresearchgate.net.

Research using zymosan-induced peritonitis in mice showed that ammonium glycyrrhizinate at a dose of 150 mg/kg significantly decreased the number of inflammatory infiltrates at 24 hours mdpi.com. While zymosan administration at 4 hours caused a massive production of cyto/chemokines, this was not fully counterbalanced by ammonium glycyrrhizinate treatment at this early time point, except for a less extent reduction in IL-6, SDF-1, and TNF-α, and macrophage inflammatory proteins (MIP)-1α and keratinocyte chemoattractant (KC) production mdpi.com. However, at 24 hours, a striking difference was observed in the semiquantitative levels of IL-6, IL-10, IL-1β, IP-10, KC, MCP-5, macrophage inflammatory proteins (MIP) 1-α, 1-β, 2, and TNF-α between zymosan-treated mice and those receiving zymosan plus ammonium glycyrrhizinate mdpi.com.

Studies on glycyrrhizin have indicated its ability to inhibit pro-inflammatory cytokine and chemokine expression, including CC-chemokine ligand 2 and TNF-α researchgate.net. Furthermore, glycyrrhizin decreases the expression levels of iNOS, TNF-α, IL-1β, and IL-6 by modulating p38 mitogen-activated protein kinases (p38-MAPK) and c-Jun N-terminal kinase (p-JNK) signaling pathways in brain vascular cells and by preventing oxidative stress and apoptosis through the inhibition of p38-MAPK, p-JNK, and NF-κB signaling pathways in lung cells nih.gov. Dipotassium glycyrrhizinate significantly reduces the release of HMGB1 as well as expression levels of pro-inflammatory cytokines, TNF-α, IL-1β, and IL-6 in vitro nih.gov. In vivo, it decreases the severity of DSS-induced colitis and intestinal inflammation mediated by a downregulation of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 nih.gov. Berberine has also been noted to inhibit iNOS, COX2, TNF-α, IL-6, IL-1β, and monocyte chemoattractant protein 1 (MCP-1) core.ac.uk.

Here is a summary of the inhibitory effects on pro-inflammatory mediators observed in preclinical studies with glycyrrhizates:

| Mediator | Effect Observed (Glycyrrhizate type) | Model/Cell Type | Reference |

| TNF-α | Inhibition | Mice (Zymosan-induced peritonitis), LPS-stimulated mouse endometrial epithelial cells, Human colonic epithelial cell line HT-29, Mice (TNBS-induced colitis), Brain vascular cells, In vitro, In vivo (DSS-induced colitis), Cutaneous wound healing model | mdpi.commdpi.comresearchgate.netresearchgate.netnih.govmdpi.com |

| IL-1β | Inhibition | LPS-stimulated mouse endometrial epithelial cells, Mice (Zymosan-induced peritonitis), Mice (ulcerative colitis model), Brain vascular cells, In vitro, In vivo (DSS-induced colitis), Cutaneous wound healing model | mdpi.commdpi.comresearchgate.netnih.govmdpi.com |

| IL-6 | Inhibition | Mice (Zymosan-induced peritonitis), Mice (ulcerative colitis model), Brain vascular cells, In vitro, In vivo (DSS-induced colitis) | mdpi.comnih.govmdpi.com |

| IL-8 | Inhibition | Human colonic epithelial cell line HT-29, Cutaneous wound healing model | mdpi.comresearchgate.netmdpi.com |

| IL-12 | Inhibition | Glycyrrhizin/Glycyrrhetic acid mechanisms | mdpi.com |

| MCP-1 | Inhibition | Mice (Zymosan-induced peritonitis), Tan IIA treatment (MIP-1α) | mdpi.comnih.gov |

| MIP-1α | Inhibition | Mice (Zymosan-induced peritonitis), Tan IIA treatment | mdpi.comnih.gov |

In addition to suppressing pro-inflammatory mediators, glycyrrhizates may also exert anti-inflammatory effects by promoting the production of anti-inflammatory cytokines. Interleukin-10 (IL-10) is a key anti-inflammatory cytokine known for its immunosuppressive properties.

Studies have indicated that glycyrrhizin can enhance anti-inflammatory cytokines, such as IL-10 researchgate.net. Treatment with glycyrrhizin caused increased production of IL-10 by liver dendritic cells in mice with concanavalin-A (Con-A)-induced hepatitis nih.gov. This increased production was also confirmed in vitro by culturing liver dendritic cells with glycyrrhizin nih.gov. The study suggests that increased production of IL-10 by liver dendritic cells due to glycyrrhizin administration may be involved in downregulating liver inflammation levels in this model nih.gov. Dipotassium glycyrrhizinate treatment in a cutaneous wound healing model also increased the expression of IL-10 mdpi.comresearchgate.net. IL-10 is known to downregulate the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 mdpi.com.

Glycyrrhizates have also been shown to interfere with the activity of key enzymes involved in the synthesis of inflammatory mediators, such as nitric oxide synthase and cyclooxygenase.

Nitric oxide (NO), produced by nitric oxide synthases (NOS), particularly inducible nitric oxide synthase (iNOS), is a significant mediator in inflammatory responses. Inhibition of iNOS activity or expression is a target for anti-inflammatory therapies.

Glycyrrhizin has been reported to downregulate the expression levels of iNOS in mice mdpi.com. In focal cerebral ischemic-reperfusion injury in mice, ammonium glycyrrhizinate administered for seven days significantly reduced iNOS levels mdpi.com. Further studies showed that ammonium glycyrrhizinate downregulates the expression of iNOS in the inflamed kidney and skin mdpi.com. In LPS-stimulated mouse endometrial epithelial cells, ammonium glycyrrhizinate attenuated LPS-induced iNOS expression mdpi.com. Glycyrrhizin has also been shown to decrease iNOS expression levels in brain vascular cells nih.gov. Dipotassium glycyrrhizinate reduces the expression of iNOS in a cutaneous wound healing model mdpi.com. Berberine has also been noted to inhibit iNOS core.ac.uk. While some studies suggest glycyrrhizin enhances NO production from macrophages stimulated with IFN-γ or LPS by upregulating iNOS through NFκB activation nih.gov, other preclinical data consistently indicate an inhibitory effect on iNOS expression in various inflammatory models.

Cyclooxygenases (COX), particularly COX-2, are crucial enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation. Modulation of the COX pathway is a common strategy for anti-inflammatory drugs.

Glycyrrhizin has been shown to downregulate the expression levels of COX-2 in mice mdpi.com. In focal cerebral ischemic-reperfusion injury in mice, ammonium glycyrrhizinate significantly reduced COX-2 levels mdpi.com. Further studies showed that ammonium glycyrrhizinate downregulates the expression of COX-2 in the inflamed kidney and skin mdpi.com. In LPS-stimulated mouse endometrial epithelial cells, ammonium glycyrrhizinate attenuated LPS-induced COX-2 expression mdpi.com. Glycyrrhizin has been reported to decrease COX-2 expression levels in brain vascular cells nih.gov. Dipotassium glycyrrhizinate reduces the expression of COX-2 in a cutaneous wound healing model mdpi.comresearchgate.net. Berberine has also been noted to inhibit COX2 core.ac.uk. Molecular docking studies with ammonium glycyrrhizinate revealed a higher affinity for microsomal prostaglandin (B15479496) E synthase type-2 compared to type-1, and it appeared to locate better in the binding pocket of COX-2 compared to COX-1 mdpi.com. This suggests that the anti-inflammatory effects might be attributed, in part, to the ability of ammonium glycyrrhizinate to bind the COX/mPGEs pathway mdpi.com. Glycyrrhetic acid has been demonstrated to block prostaglandin-E2 synthesis via blockade of COX-2 mdpi.com.

Here is a summary of the effects on key inflammatory mediators:

| Mediator | Effect Observed (Glycyrrhizate type) | Model/Cell Type | Reference |

| iNOS | Inhibition | Mice, Focal cerebral ischemic-reperfusion injury mice, Inflamed kidney/skin, LPS-stimulated mouse endometrial epithelial cells, Brain vascular cells, Cutaneous wound healing model | mdpi.commdpi.comresearchgate.netnih.gov |

| COX-2 | Inhibition | Mice, Focal cerebral ischemic-reperfusion injury mice, Inflamed kidney/skin, LPS-stimulated mouse endometrial epithelial cells, Mice (ulcerative colitis model), Brain vascular cells, Cutaneous wound healing model | mdpi.commdpi.comresearchgate.netnih.govmdpi.com |

| COX-1 | Modulation/Binding Affinity | Molecular docking studies (Ammonium glycyrrhizinate) | mdpi.com |

| Prostaglandin E2 | Inhibition | LPS-stimulated mouse endometrial epithelial cells, Macrophages, Mice (ulcerative colitis model) | mdpi.commdpi.comnih.gov |

Inhibition of Key Inflammatory Mediators

Microsomal Prostaglandin E Synthase (mPGES-1, mPGES-2) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme involved in the production of prostaglandin E2 (PGE2), a lipid mediator implicated in inflammation and pain nih.gov. Inhibition of mPGES-1 is considered a therapeutic strategy for inflammatory disorders nih.gov. While research on this compound's specific effects on mPGES-1 and mPGES-2 is limited in the provided search results, related compounds from Glycyrrhiza glabra, such as ammonium glycyrrhizinate (AG), have shown inhibitory activity against these enzymes. Molecular docking studies with AG revealed a higher affinity for microsomal prostaglandin E synthase type-2 (mPGES-2) compared to type-1 (mPGES-1) researchgate.net. These studies suggest that AG's anti-inflammatory and antinociceptive effects may be partly attributed to its ability to bind the COX/mPGES pathway researchgate.net. Another study noted that while many ligands from Mikania species showed docking and binding affinities with mPGES-2, there were no reports on their mPGES-2 inhibition activity mdpi.com.

High Mobility Group Box 1 (HMGB1) Inhibition and Interaction

High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular environment, where it acts as a damage-associated molecular pattern (DAMP) and contributes to inflammation frontiersin.orgmdpi.com. Glycyrrhizin (GL), a compound structurally related to this compound, has been shown to bind directly to HMGB1, inhibiting its chemoattractant and mitogenic activities mdpi.comnih.gov. Nuclear Magnetic Resonance (NMR) and fluorescence studies indicate that glycyrrhizin binds to HMGB1 with a dissociation constant (K(d)) of approximately 150 µM, interacting with shallow concave surfaces formed by the two arms of the HMG boxes nih.gov. This interaction is mediated by Van der Waals interactions and interactions between the carboxyl and carbonyl groups of glycyrrhizin with positively charged amino acids in HMGB1 mdpi.com. Glycyrrhizin has been shown to inhibit HMGB1-TLR4-NF-κB mRNA expression and exhibits physical interaction with HMGB1 and TLR4 in molecular docking studies frontiersin.org. Inhibition of HMGB1 release or inactivation after release are considered strategies to mitigate inflammation scielo.brnih.gov. Studies have demonstrated that glycyrrhizin suppresses LPS-induced activation of microglial cells by inhibiting HMGB1 expression and the subsequent TLR4-NF-κB pathway activation researchgate.net.

Regulation of Inflammatory Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway Attenuation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, controlling the expression of numerous genes involved in inflammation, cell death, and proliferation nih.gov. Attenuation of the NF-κB pathway is a significant mechanism by which compounds exert anti-inflammatory effects mdpi.commdpi.comsemanticscholar.org. Glycyrrhiza glabra-derived compounds, including those structurally related to this compound, have been shown to suppress the NF-κB pathway through various mechanisms. These include inhibiting Toll-like receptor 4 (TLR4) mdpi.com, reducing intracellular reactive oxygen species (ROS) formation mdpi.com, and blocking NF-κB activation and translocation into the nucleus semanticscholar.orgdrugbank.com. Studies have demonstrated that glycyrrhizin and its derivatives can decrease the expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating the NF-κB pathway mdpi.commdpi.comsemanticscholar.org. For instance, ammonium glycyrrhizinate (AG) has been shown to downregulate iNOS and COX-2 expression by blocking NF-κB activation in inflamed tissues semanticscholar.org. Dipotassium glycyrrhizinate (DPG) has also demonstrated antitumoral effects related to NF-κB pathway suppression in glioblastoma cells usp.br.

Mitogen-Activated Protein Kinases (MAPKs: p38, JNK, ERK) Modulation